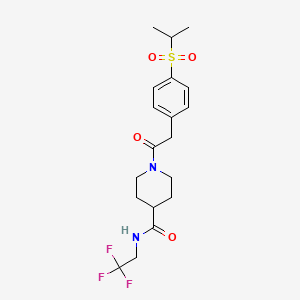
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, a trifluoroethyl group, and an isopropylsulfonyl phenyl moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoroethyl group: This step often involves nucleophilic substitution reactions using trifluoroethylating agents.
Attachment of the isopropylsulfonyl phenyl moiety: This can be done through sulfonylation reactions using isopropylsulfonyl chloride and a suitable base.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
科学的研究の応用
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Possible applications in the development of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(2-(4-(methylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- 1-(2-(4-(ethylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Comparison: 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also contributes to its distinct properties compared to similar compounds with different substituents.
生物活性
The compound 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide , with the molecular formula C22H23N5O4S2 and a molecular weight of 485.58 g/mol, exhibits notable biological activities that are of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.
Chemical Structure
The compound features a piperidine core substituted with various functional groups, which contribute to its biological activity. The isopropylsulfonyl group is particularly significant for its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to the one show varying degrees of antimicrobial activity. For instance, compounds containing the 1,3,4-oxadiazole core have been reported to exhibit significant antibacterial effects against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| 5d | Bacillus cereus | 10.1 |
| 5c | Bacillus thuringiensis | 18.78 |
These findings suggest that modifications in the structure can enhance the antimicrobial potency of related compounds.
Anticancer Activity
The anticancer potential of this compound has also been evaluated through various in vitro assays. For example, compounds similar to this one demonstrated effective cytotoxicity against liver carcinoma cell lines (e.g., HUH7), outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HUH7 | 5d | 10.1 |
| HCT116 | 5e | 18.78 |
The structure-activity relationship indicates that specific substitutions can lead to enhanced efficacy against cancer cells.
Case Studies
- Study on Piperidine Derivatives : In a study published in Journal of Medicinal Chemistry, piperidine derivatives were synthesized and tested for their ability to inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis. The derivatives exhibited IC50 values ranging from 0.47 to 1.4μM, indicating potent anticancer activity .
- Antimicrobial Screening : Another investigation focused on synthesizing piperidine-based compounds that showed promising results in disc diffusion tests against various bacterial strains . The results indicated that structural modifications led to improved activity profiles.
特性
IUPAC Name |
1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O4S/c1-13(2)29(27,28)16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVHVFBPHOAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














